

Application Note: Structural Elucidation of Nitroso-prodenafil using Multinuclear and Multidimensional NMR Spectroscopy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nitroso-prodenafil*

Cat. No.: B12751203

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nitroso-prodenafil is a synthetic compound identified as a nitrosated prodrug of aildenafil, an analogue of the phosphodiesterase type 5 (PDE5) inhibitor, sildenafil.^[1] Its structural similarity to known pharmaceuticals necessitates a robust and unambiguous method for its characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of such novel psychoactive substances and drug analogues.^{[2][3]} This application note provides a detailed protocol for the analysis of **Nitroso-prodenafil** using a suite of NMR experiments, including ¹H, ¹³C, and 2D correlation spectroscopy (COSY, HSQC, HMBC), to unequivocally determine its chemical structure.

Chemical Structure

Nitroso-prodenafil (IUPAC Name: 5-((3,5-dimethyl-1-nitrosopiperazin-1-yl)sulfonyl)-2-ethoxyphenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one) possesses a complex molecular framework amenable to detailed NMR analysis. The key structural features include a pyrazolopyrimidinone core, a substituted phenyl ring, and a unique N-nitrosated dimethylpiperazine moiety.

Molecular Formula: C₂₇H₃₅N₉O₅S₂^[2]

Molecular Weight: 629.22 g/mol

Data Presentation: Predicted NMR Data for Nitroso-prodenafil

Disclaimer: The following NMR data is a realistic, illustrative example based on the analysis of structurally similar compounds, including aildenafil and other sildenafil analogues, as direct, published experimental data for **Nitroso-prodenafil** is not available. The chemical shifts are referenced to TMS at 0 ppm.

Table 1: Predicted ^1H NMR Data for **Nitroso-prodenafil** (500 MHz, CDCl_3)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1' (propyl- CH_2)	2.85	t	7.5
H-2' (propyl- CH_2)	1.80	sext	7.5
H-3' (propyl- CH_3)	1.05	t	7.5
N- CH_3	4.20	s	-
O- CH_2 (ethoxy)	4.15	q	7.0
O- CH_3 (ethoxy)	1.45	t	7.0
Phenyl H-3	8.05	d	2.5
Phenyl H-5	7.90	dd	8.5, 2.5
Phenyl H-6	7.15	d	8.5
Piperazine H-2ax/6ax	4.50	m	-
Piperazine H-2eq/6eq	3.90	m	-
Piperazine H-3ax/5ax	3.20	m	-
Piperazine H-3eq/5eq	2.80	m	-
Piperazine CH_3	1.30	d	6.5

Table 2: Predicted ^{13}C NMR Data for **Nitroso-prodenafil** (125 MHz, CDCl_3)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-1' (propyl- CH_2)	29.5
C-2' (propyl- CH_2)	22.0
C-3' (propyl- CH_3)	13.8
N- CH_3	38.0
O- CH_2 (ethoxy)	64.5
O- CH_3 (ethoxy)	14.5
Phenyl C-1	130.0
Phenyl C-2	160.0
Phenyl C-3	125.0
Phenyl C-4	135.0
Phenyl C-5	128.0
Phenyl C-6	112.0
Pyrazolopyrimidinone C-3	155.0
Pyrazolopyrimidinone C-3a	118.0
Pyrazolopyrimidinone C-5	148.0
Pyrazolopyrimidinone C-7	162.0
Pyrazolopyrimidinone C-7a	140.0
Piperazine C-2/6	55.0
Piperazine C-3/5	48.0
Piperazine CH_3	18.0

Experimental Protocols

1. Sample Preparation

- Weigh approximately 10-15 mg of **Nitroso-prodenafil** standard.
- Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

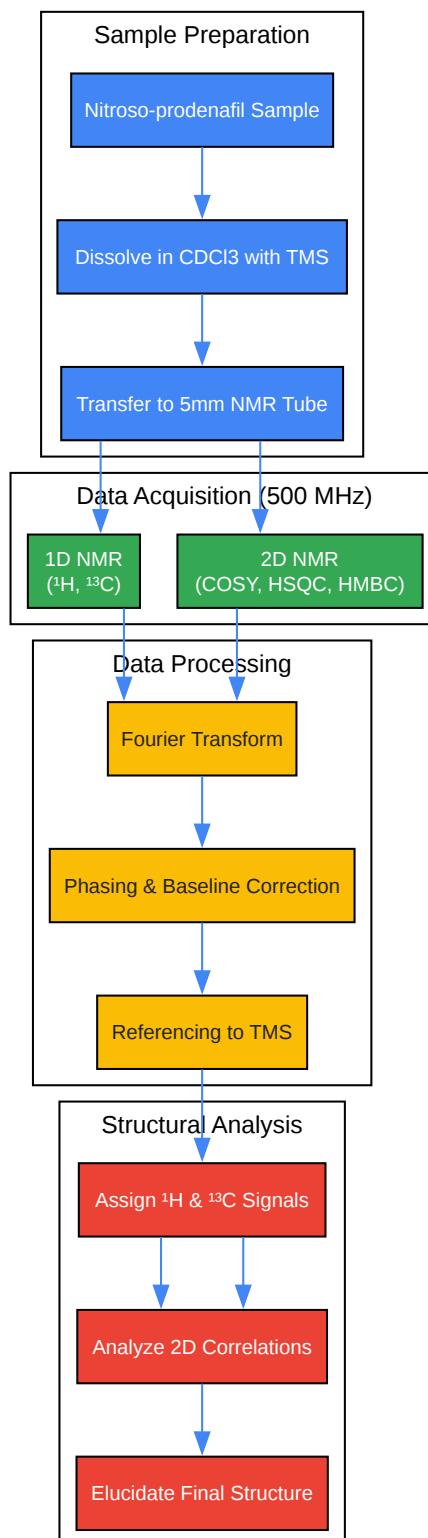
2. 1D NMR Spectroscopy

- ^1H NMR Acquisition:
 - Instrument: 500 MHz NMR Spectrometer
 - Pulse Program: zg30
 - Number of Scans: 16
 - Acquisition Time: 3.28 s
 - Relaxation Delay: 2.0 s
 - Spectral Width: 20 ppm
 - Temperature: 298 K
- ^{13}C NMR Acquisition:
 - Instrument: 500 MHz NMR Spectrometer (125 MHz for ^{13}C)
 - Pulse Program: zgpg30 (proton-decoupled)
 - Number of Scans: 1024
 - Acquisition Time: 1.09 s
 - Relaxation Delay: 2.0 s

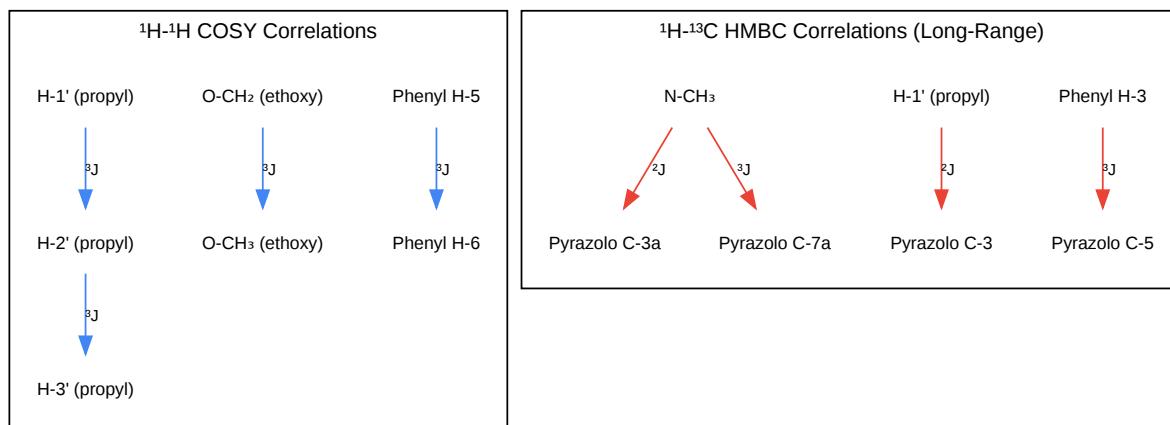
- Spectral Width: 240 ppm
- Temperature: 298 K

3. 2D NMR Spectroscopy

- ^1H - ^1H COSY (Correlation Spectroscopy):[\[4\]](#)
 - Pulse Program: cosygpqf
 - Number of Scans: 8
 - Increments: 256 in F1
 - Spectral Width: 12 ppm in both dimensions
- ^1H - ^{13}C HSQC (Heteronuclear Single Quantum Coherence):
 - Pulse Program: hsqcedetgpsisp2.3
 - Number of Scans: 4
 - Increments: 256 in F1
 - Spectral Width (F2 - ^1H): 12 ppm
 - Spectral Width (F1 - ^{13}C): 180 ppm
 - ^1JCH Coupling Constant: 145 Hz
- ^1H - ^{13}C HMBC (Heteronuclear Multiple Bond Correlation):
 - Pulse Program: hmbcgpndqf
 - Number of Scans: 16
 - Increments: 256 in F1
 - Spectral Width (F2 - ^1H): 12 ppm


- Spectral Width (F1 - ^{13}C): 220 ppm
- Long-range JCH Coupling Constant: 8 Hz

4. Data Processing


- Apply Fourier transformation to the acquired FIDs.
- Phase correct the spectra manually.
- Perform baseline correction.
- Reference the ^1H spectra to the TMS signal at 0.00 ppm and the ^{13}C spectra accordingly.
- Integrate the signals in the ^1H spectrum.
- Analyze the multiplicities and coupling constants.
- Process and analyze the 2D spectra to establish correlations.

Mandatory Visualizations

Workflow for NMR-based Structural Elucidation of Nitroso-prodenafil

Key Predicted 2D NMR Correlations for Nitroso-prodenafil

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 3. usp.org [usp.org]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: Structural Elucidation of Nitroso-prodenafil using Multinuclear and Multidimensional NMR Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12751203#nmr-spectroscopy-for-nitroso-prodenafil-structural-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com